

The Biological Function of the GPR18 Receptor: An In-depth Technical Guide

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An Overview for Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 18 (GPR18), once an orphan receptor, has emerged as a significant player in a multitude of physiological and pathophysiological processes. Its association with the endocannabinoid system, despite low sequence homology with classical cannabinoid receptors, and its role in inflammation, immune response, and intraocular pressure regulation have positioned it as a promising therapeutic target. This technical guide provides a comprehensive overview of the core biological functions of the GPR18 receptor, detailing its pharmacology, signaling pathways, and involvement in various bodily systems, supported by quantitative data and key experimental methodologies.

GPR18: Ligands, Pharmacology, and Tissue Distribution

GPR18 is a class A GPCR that is gaining attention for its therapeutic potential in conditions ranging from inflammatory disorders to glaucoma.[1][2] Its function is intricately linked to its interaction with specific endogenous and synthetic ligands.

Endogenous and Synthetic Ligands

The primary endogenous ligands identified for GPR18 are N-arachidonoyl glycine (NAGly), a metabolite of the endocannabinoid anandamide, and Resolvin D2 (RvD2), a specialized proresolving mediator derived from docosahexaenoic acid (DHA).[1][3] These ligands underscore the receptor's connection to both the endocannabinoid and inflammation resolution systems. A



variety of synthetic ligands, including agonists and antagonists, have also been developed, serving as crucial tools for elucidating the receptor's function.

Quantitative Pharmacology of GPR18 Ligands

The interaction of various ligands with GPR18 has been characterized through a range of in vitro assays. The following tables summarize the binding affinities and functional potencies of key GPR18 modulators.

Table 1: Binding Affinity and Functional Potency of GPR18 Ligands



Ligand	Ligand Type	Assay Type	Cell Line	Paramete r	Value	Referenc e(s)
N- arachidono yl glycine (NAGly)	Endogeno us Agonist	cAMP Inhibition	CHO- GPR18	EC50	20 nM	[4]
N- arachidono yl glycine (NAGly)	Endogeno us Agonist	Calcium Mobilizatio n	HEK293- GPR18	EC50	~1 µM	
N- arachidono yl glycine (NAGly)	Endogeno us Agonist	ERK1/2 Phosphoryl ation	HEK293- GPR18	EC50	44.5 nM	
Resolvin D2 (RvD2)	Endogeno us Agonist	β-arrestin Recruitmen t	CHO- GPR18	EC50	0.2 pM	_
Resolvin D2 (RvD2)	Endogeno us Agonist	Radioligan d Binding	CHO- GPR18	Kd	9.6 ± 0.9 nM	-
Δ^9 - Tetrahydro cannabinol (Δ^9 -THC)	Phytocann abinoid Agonist	β-arrestin Recruitmen t	CHO-K1 GPR18	EC50	~1 µM	_
Δ^9 - Tetrahydro cannabinol $(\Delta^9$ -THC)	Phytocann abinoid Agonist	Radioligan d Binding	Not Specified	Ki	0.96 nM	_
Abnormal Cannabidio I (Abn- CBD)	Synthetic Agonist	ERK1/2 Phosphoryl ation	HEK293- GPR18	EC50	~1 μM	_



O-1602	Synthetic Agonist	ERK1/2 Phosphoryl ation	HEK293- GPR18	EC50	~100 nM
PSB-KK- 1415	Synthetic Agonist	β-arrestin Recruitmen t	hGPR18	EC50	19.1 nM
O-1918	Synthetic Antagonist	Inhibition of Migration	BV-2 / HEK- GPR18	-	-
PSB-CB-5	Synthetic Antagonist	β-arrestin Recruitmen t	hGPR18	IC50	279 nM
PSB-CB- 27	Synthetic Antagonist	β-arrestin Recruitmen t	hGPR18	IC50	650 nM

Table 2: Effect of GPR18 Agonists on Intraocular Pressure (IOP) in Murine Models

Agonist	Concentration	Mouse Strain	IOP Reduction (mmHg)	Reference(s)
Abnormal Cannabidiol (Abn-CBD)	2%	C57BL/6	1.17 ± 0.15	
N-arachidonoyl glycine (NAGly)	1%	C57BL/6	0.72 ± 0.18	

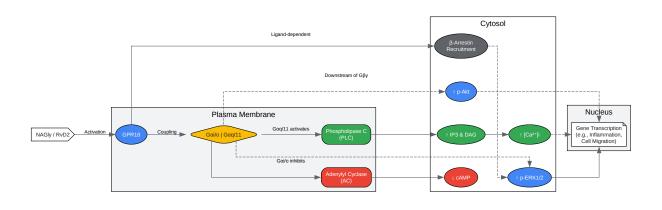
Tissue Distribution

GPR18 exhibits a widespread but distinct expression pattern. High levels of GPR18 mRNA and protein are found in immune cells and tissues, including the spleen, thymus, peripheral blood leukocytes, and lymph nodes. Expression is also prominent in the testis, cerebellum, and brainstem. In the eye, GPR18 is expressed in the ciliary epithelium, corneal epithelium, and trabecular meshwork, consistent with its role in regulating intraocular pressure.



GPR18 Signaling Pathways

GPR18 activation initiates a cascade of intracellular events primarily through coupling to $G\alpha i/o$ and $G\alpha q/11$ G proteins. This leads to the modulation of several downstream effectors, including adenylyl cyclase, phospholipase C, and mitogen-activated protein kinases (MAPKs). The signaling pathways are complex and can exhibit ligand bias, where different agonists preferentially activate certain pathways over others.



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GPR18 Signaling Pathways

Key Experimental Protocols for Studying GPR18 Function



The characterization of GPR18's biological roles relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays used in GPR18 research.

β-Arrestin Recruitment Assay

This assay is used to determine if a ligand induces the recruitment of β -arrestin to the GPR18 receptor, a hallmark of GPCR activation and desensitization.

- Principle: Enzyme fragment complementation (e.g., DiscoverX PathHunter) or bioluminescence resonance energy transfer (BRET) are common methods. In the PathHunter assay, GPR18 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Ligandinduced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.
- Cell Line: CHO-K1 or HEK293 cells stably co-expressing the tagged GPR18 and β-arrestin constructs.

Protocol Outline:

- Cell Plating: Seed the engineered cells in a white, clear-bottom 96-well or 384-well plate and culture overnight.
- Ligand Preparation: Prepare a serial dilution of the test compound (agonist) in assay buffer.
- Compound Addition: Add the diluted compound to the cells.
- Incubation: Incubate the plate at 37°C for 60-90 minutes.
- Detection: Add the detection reagent containing the enzyme substrate.
- Signal Measurement: After a further incubation period (typically 60 minutes) at room temperature, measure the chemiluminescent signal using a plate reader.
- Data Analysis: The luminescent signal is plotted against the ligand concentration to generate a dose-response curve, from which the EC50 value is calculated.



Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR18 activation, which is indicative of $G\alpha q/11$ coupling.

- Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon GPR18 activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in an increase in fluorescence intensity.
- Cell Line: HEK293 cells stably expressing GPR18.
- Protocol Outline:
 - Cell Plating: Seed HEK293-GPR18 cells in a black, clear-bottom 96-well plate and culture overnight.
 - Dye Loading: Incubate the cells with the calcium-sensitive dye in a suitable buffer (e.g., HBSS) for 45-60 minutes at 37°C.
 - Washing: Gently wash the cells to remove excess dye.
 - Ligand Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). The instrument adds the test compound to the wells while simultaneously measuring the fluorescence intensity over time.
- Data Analysis: The peak fluorescence intensity is measured and plotted against the ligand concentration to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event of GPR18 activation.

- Principle: Following ligand stimulation, cells are lysed, and the proteins are separated by SDS-PAGE. The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are detected using specific antibodies via Western blotting.
- Cell Line: HEK293 cells stably expressing GPR18.



Protocol Outline:

- Cell Culture and Starvation: Culture HEK293-GPR18 cells to near confluency and then serum-starve them for several hours to reduce basal ERK1/2 phosphorylation.
- Ligand Stimulation: Treat the cells with the test compound for a specific time course (e.g.,
 5-15 minutes).
- Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDSpolyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- Immunodetection: Block the membrane and incubate with a primary antibody specific for p-ERK1/2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Signal Detection: Detect the chemiluminescent signal.
- Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK1/2 to normalize the data.
- Data Analysis: Densitometry is used to quantify the band intensities. The ratio of p-ERK1/2 to total ERK1/2 is calculated and plotted against ligand concentration or time.

Microglial Migration Assay (Boyden Chamber)

This assay assesses the chemotactic effect of GPR18 ligands on microglial cells.

- Principle: The Boyden chamber consists of two compartments separated by a microporous membrane. Microglial cells are placed in the upper chamber, and the chemoattractant (GPR18 ligand) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
- Cell Line: BV-2 microglial cell line or primary microglia.

Foundational & Exploratory

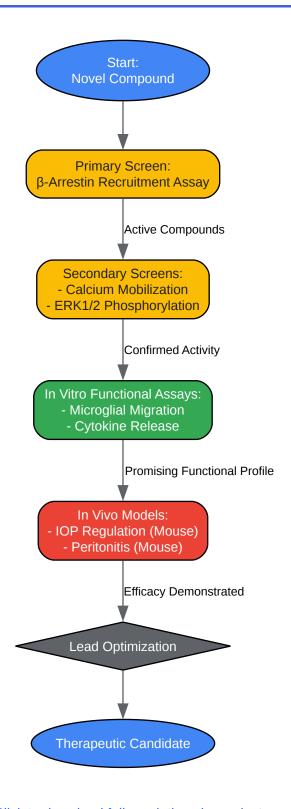




• Protocol Outline:

- Cell Preparation: Culture and harvest the microglial cells.
- Chamber Setup: Place the chemoattractant solution in the lower chamber of the Boyden apparatus. Place the membrane over the lower chamber and add the cell suspension to the upper chamber.
- Incubation: Incubate the chamber for several hours at 37°C to allow for cell migration.
- Cell Staining and Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
- Microscopy: Count the number of migrated cells in several fields of view under a microscope.
- Data Analysis: The number of migrated cells in the presence of the ligand is compared to the number of migrated cells in the control (vehicle) condition.





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Experimental Workflow for GPR18 Ligand Screening

Biological Functions of GPR18



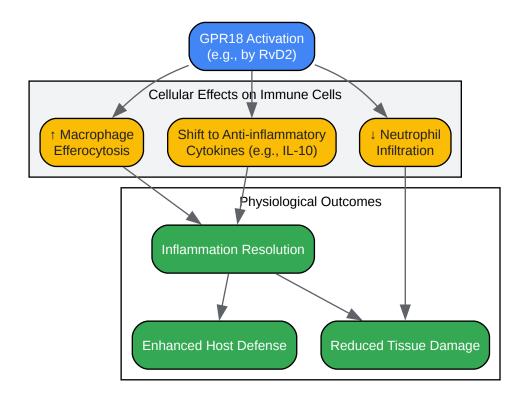
The widespread distribution and diverse signaling capabilities of GPR18 translate into its involvement in a range of biological functions.

Immunomodulation and Inflammation Resolution

GPR18 is highly expressed in immune cells and plays a critical role in the resolution of inflammation. Its endogenous ligand, RvD2, is a potent pro-resolving mediator. Activation of GPR18 by RvD2 has been shown to:

- Enhance Efferocytosis: Promote the clearance of apoptotic cells by macrophages, a key step in resolving inflammation.
- Reduce Neutrophil Infiltration: Limit the influx of neutrophils to sites of inflammation.
- Modulate Cytokine Production: Shift the balance from pro-inflammatory to anti-inflammatory cytokines.

In preclinical models of peritonitis and sepsis, treatment with RvD2 in a GPR18-dependent manner has been shown to improve survival and reduce bacterial load. Furthermore, low GPR18 expression on neutrophils of septic patients correlates with increased disease severity, highlighting its clinical relevance.





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GPR18 in Immunomodulation and Inflammation

Regulation of Intraocular Pressure (IOP)

GPR18 has been identified as a key regulator of IOP. Topical application of GPR18 agonists, such as NAGly and Abn-CBD, significantly reduces IOP in murine models. This effect is independent of the classical cannabinoid receptors CB1 and CB2. The presence of GPR18 in the trabecular meshwork and ciliary body, tissues critical for aqueous humor dynamics, provides an anatomical basis for this function. These findings position GPR18 as a novel target for the development of ocular hypotensive drugs for the treatment of glaucoma.

Cardiovascular System

GPR18 is expressed in the cardiovascular system and its activation has been shown to have vasorelaxant and hypotensive effects. The GPR18 agonist Abn-CBD has been demonstrated to lower blood pressure in conscious rats. This effect appears to be mediated, at least in part, by the nitric oxide signaling pathway. Conversely, in the context of atherosclerosis, GPR18 and RvD2 are upregulated in atherosclerotic lesions, and treatment with a GPR18 antagonist has been shown to reduce atherosclerosis in a mouse model, suggesting a complex and context-dependent role in cardiovascular disease.

Central Nervous System (CNS)

In the CNS, GPR18 is expressed in microglia, the resident immune cells of the brain. Activation of GPR18 by NAGly stimulates microglial migration, proliferation, and cytokine production. This suggests a role for GPR18 in neuroinflammation and the brain's response to injury and disease. NAGly has also been shown to be neuroprotective against excitotoxic damage in hippocampal cultures in a GPR18-dependent manner.

Role in Cancer

The role of GPR18 in cancer is multifaceted and appears to be context-dependent. In some cancers, such as hepatocellular carcinoma and breast cancer, GPR18 may act as a protective factor. However, in melanoma metastases, GPR18 is overexpressed, and its blockade enhances apoptosis, suggesting it may promote tumor survival in this context. Additionally, GPR18 activation may have a role in cancer pain reduction.



Therapeutic Potential and Future Directions

The diverse biological functions of GPR18 highlight its significant therapeutic potential across a range of diseases. The development of selective GPR18 agonists could offer novel treatments for glaucoma by reducing intraocular pressure. In the realm of inflammatory and autoimmune diseases, GPR18 agonists that mimic the pro-resolving effects of RvD2 could provide a new class of anti-inflammatory therapeutics that promote healing rather than simply suppressing inflammation.

Conversely, GPR18 antagonists may have utility in certain cancers, such as melanoma, where the receptor appears to promote tumor cell survival. The role of GPR18 in the CNS also warrants further investigation for its potential in treating neuroinflammatory and neurodegenerative disorders.

The continued development of potent and selective GPR18 ligands, along with further research using advanced genetic and pharmacological tools, will be crucial in fully elucidating the complex biology of this receptor and translating these findings into novel therapies for a variety of human diseases.

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